molecular formula C14H25NOS B2366184 1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone CAS No. 403833-34-1

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone

Cat. No. B2366184
CAS RN: 403833-34-1
M. Wt: 255.42
InChI Key: BLBLTHWKVWCGGB-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone is a chemical compound with the molecular formula C14H25NOS. It is also known as ACET, and it has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Hydrogen-Bonding Patterns in Enaminones : A study on the hydrogen-bonding patterns in enaminones, including azepane analogues, highlights the significance of intra- and intermolecular hydrogen bonding in determining the crystal structures of these compounds. The research demonstrates how weak interactions contribute to the stability and arrangement of molecules in the solid state (Balderson et al., 2007).

Conformationally-Restricted Compounds : Research on the synthesis of conformationally-restricted 1,3-dioxanes with azepane derivatives reveals the methodological advancements in creating compounds with fixed orientations. Such studies are crucial for developing molecules with specific physical and chemical properties (Asare-Nkansah & Wünsch, 2016).

Biological and Medicinal Applications

Cetiedil Analogues as Blockers : A study on the synthesis and structure-activity relationships of cetiedil analogues, including azepane derivatives, provides insights into the development of blockers for calcium-activated potassium ion permeability in red blood cells. This research is pivotal for understanding the pharmacophore and enhancing the potency of therapeutic agents (Roxburgh et al., 2001).

Azomethine Ylides in Multicomponent Reactions : The role of azomethine ylides, generated from azepane derivatives, in multicomponent reactions emphasizes their utility in synthesizing biologically active compounds. Such reactions enable the formation of diverse heterocyclic structures, which are essential in drug discovery and development (Lee et al., 2014).

Green Chemistry Applications

Green Synthesis of (1,5,3-Dithiazepan-3-yl)alkanoic Acids : The development of green synthesis methods for producing (1,5,3-dithiazepan-3-yl)alkanoic acids showcases the application of azepane derivatives in environmentally friendly chemical processes. These methods emphasize operational simplicity and the reduction of hazardous materials (Khabibullina et al., 2016).

properties

IUPAC Name

1-(azepan-1-yl)-2-cyclohexylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c16-14(15-10-6-1-2-7-11-15)12-17-13-8-4-3-5-9-13/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBLTHWKVWCGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone

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